molecular formula C24H23ClN2O4S B301840 N-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide

N-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide

Cat. No. B301840
M. Wt: 471 g/mol
InChI Key: VOSJYCRWLDZDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide is a chemical compound that is widely used in scientific research. This compound is also known as CIQ, and it has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CIQ involves the binding of the compound to the ATP-binding site of CK2. This binding leads to the inhibition of CK2 activity, which in turn leads to a variety of downstream effects. These effects include the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis.
Biochemical and Physiological Effects:
CIQ has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of CK2 activity, CIQ has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in a variety of cell types. CIQ has also been shown to have anti-inflammatory effects, and it has been suggested as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CIQ for lab experiments is its potency and selectivity as a CK2 inhibitor. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of CIQ is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving CIQ. One area of focus could be the development of more potent and selective CK2 inhibitors based on the structure of CIQ. Another area of focus could be the investigation of the role of CK2 in various disease states, and the potential use of CK2 inhibitors like CIQ as therapeutic agents. Additionally, the use of CIQ as a tool for studying the downstream effects of CK2 inhibition could lead to new insights into the role of CK2 in cellular processes.

Synthesis Methods

The synthesis method of CIQ involves the reaction of 4-chloroaniline with 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethylamine in the presence of sodium hydride and 4-methoxybenzenesulfonyl chloride. The resulting product is then purified by column chromatography. This synthesis method has been optimized to produce high yields of CIQ with high purity.

Scientific Research Applications

CIQ has been widely used in scientific research as a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine protein kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CIQ has been shown to inhibit CK2 activity in vitro and in vivo, leading to a variety of downstream effects.

properties

Product Name

N-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C24H23ClN2O4S/c1-31-22-10-12-23(13-11-22)32(29,30)27(21-8-6-20(25)7-9-21)17-24(28)26-15-14-18-4-2-3-5-19(18)16-26/h2-13H,14-17H2,1H3

InChI Key

VOSJYCRWLDZDJZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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